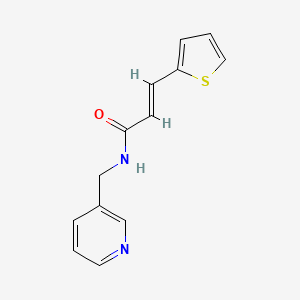
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a pyridine ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: Pyridine-3-carboxaldehyde, thiophene-2-carboxylic acid, and acryloyl chloride.
Formation of Intermediate: The reaction begins with the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich thiophene ring and the electron-deficient acrylamide moiety, which can participate in various chemical reactions.
Comparison with Similar Compounds
- (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(pyridin-3-ylmethyl)-3-(furan-2-yl)acrylamide
Uniqueness: (E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring provides additional sites for functionalization and potential interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(6-5-12-4-2-8-17-12)15-10-11-3-1-7-14-9-11/h1-9H,10H2,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSBLXHCVWOLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
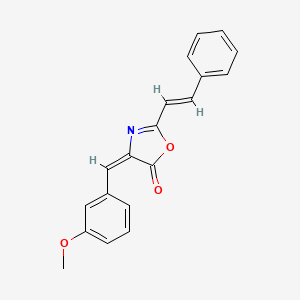
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-CHLORO-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5854044.png)
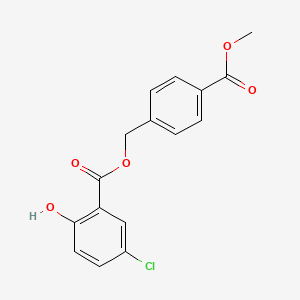
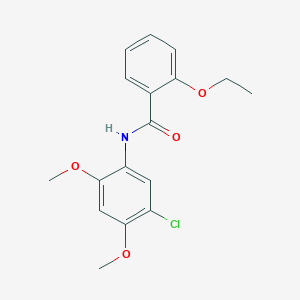
![N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide](/img/structure/B5854058.png)
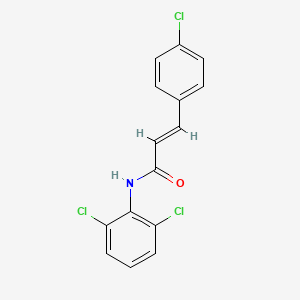
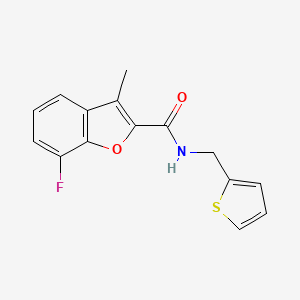
![Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5854115.png)
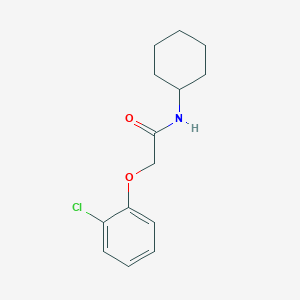
![4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5854124.png)
